Globotetraose

Shiga toxin bacterial toxin receptor glycolipid binding

Globotetraose (Gb4, GalNAcβ1→3Galα1→4Galβ1→4Glc) is the definitive tetrasaccharide for applications where the terminal GalNAc residue is functionally essential. Unlike globotriose (Gb3), Gb4 is the preferred receptor for Shiga-like toxin IIe (pig edema disease toxin) and enables discrimination of pathogenic S. suis P_N strains from commensal P_O strains. Monoclonal antibodies raised against Gb4Cer (e.g., LM389) do not cross-react with Gb3Cer, making the two reagents mutually exclusive. In stem cell research, Gb4 is the immediate biosynthetic precursor to SSEA-3 and SSEA-4, with a distinct expression profile during hESC differentiation. Engineered Gb4-expressing bacteria achieve 98.4% neutralization of Stx2e cytotoxicity. For assays requiring unambiguous Gb4-specific binding, Gb3 is not a valid substitute. Order high-purity Gb4 today to ensure assay specificity.

Molecular Formula C23H38NO19Na
Molecular Weight
Cat. No. B1165421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlobotetraose
SynonymsGalNAcβ1-3Galα1-4Galβ1-4Glc
Molecular FormulaC23H38NO19Na
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Globotetraose (Gb4, P Antigen Oligosaccharide) – Structural Overview and Procurement-Relevant Classification


Globotetraose (Gb4) is a neutral tetrasaccharide with the structure GalNAcβ1→3Galα1→4Galβ1→4Glc, representing the carbohydrate moiety of globotetraosylceramide (globoside, P antigen) [1]. It belongs to the globo-series glycosphingolipid family and serves as the immediate precursor to stage-specific embryonic antigen 3 (SSEA-3) and SSEA-4 [2]. Gb4 is biosynthesized from globotriaose (Gb3) via β1,3-N-acetylgalactosaminyltransferase activity [3], and functions as a cell-surface receptor for bacterial toxins including Shiga-like toxin IIe (SLT-IIe, pig edema disease toxin) and parvovirus B19 [4].

Why Globotetraose (Gb4) Cannot Be Substituted with Globotriaose (Gb3) or Other Globo-Series Analogs in Critical Assays


Generic substitution of Gb4 with its closest analog globotriaose (Gb3) fails because the terminal GalNAc residue of Gb4 fundamentally alters binding specificity, affinity, and biological function. While both Gb3 and Gb4 are neutral globo-series glycosphingolipids, Gb4 possesses the terminal GalNAcβ1→3 extension that confers distinct receptor profiles [1]. Wild-type SLT-IIe binds both Gb3 and Gb4, but Gb4 is the preferred receptor for the pig edema disease toxin, and the Gb4–toxin interaction is mechanistically distinct, relying on hydrogen bonding involving the terminal GalNAc moiety [2]. In stem cell applications, Gb4 (Gb4Cer) is present on undifferentiated hESCs alongside SSEA-3 and SSEA-4, but its expression profile diverges from SSEA-3 upon differentiation—a nuance lost if only SSEA-3 or Gb3-based reagents are employed [3]. Additionally, antibody recognition is exquisitely sensitive to the presence or absence of the terminal GalNAc: monoclonal antibodies raised against Gb4Cer do not cross-react with Gb3Cer, rendering them mutually exclusive tools [4].

Quantitative Differentiation Evidence for Globotetraose (Gb4) Versus Closest Analogs


Gb4 is the Specific and Preferred Receptor for Pig Edema Disease Toxin (SLT-IIe), Unlike Gb3

Globotetraosylceramide (Gb4) was identified as the specific receptor for pig edema disease toxin (SLT-IIe). In TLC overlay binding assays, Gb4 bound strongly to SLT-IIe, whereas binding was reduced for Gb3 and markedly reduced for Forssman antigen. Structurally related glycolipids including paragloboside and blood group A glycolipids showed no binding [1]. Wild-type SLT-IIe binds both Gb3 and Gb4, but Gb4 is the preferred receptor for this toxin subtype, distinguishing Gb4's role from the canonical Stx1–Gb3 interaction [2].

Shiga toxin bacterial toxin receptor glycolipid binding

Stx2f Exhibits Stronger Binding to Gb4-LPS Than Stx2a, Defining Subtype-Specific Receptor Usage

The Shiga toxin subtype Stx2f bound to both Gb3-LPS and Gb4-LPS, but its ability to bind Gb4-LPS was much stronger than that of Stx2a [1]. Stx2f also demonstrated greater stability at low pH and high temperature compared to Stx2a, suggesting the toxin may survive harsher food preparation conditions [1]. This differential Gb4-LPS binding contributes to explaining differences in host specificity and cytotoxicity between Stx2a and Stx2f, with Stx2f showing a 50% cytotoxic dose in Vero cells approximately 3–5 times higher (3.4 or 1.7 pg depending on assay conditions) than archetypical Stx2a [1].

Shiga toxin subtype Stx2f glycolipid binding

Monoclonal Antibody BGR23 Distinguishes Gb4 from Gb3 and Other Glycolipids with Absolute Specificity

A monoclonal antibody (BGR23) was characterized for its glycolipid binding specificity using both TLC overlay and ELISA assays [1]. Gb3Cer showed strong binding (++ by TLC overlay, ++ by ELISA), whereas Gb4Cer showed no binding (− by TLC overlay, − by ELISA) [1]. The binding pattern was graded using defined cutoffs: TLC binding from ++++ (optimal) to − (no binding); ELISA binding from ++++ (absorbance >2.00 at 450 nm) to − [1]. In contrast, an anti-Gb4Cer monoclonal antibody (LM389) raised against Gb4Cer-VLCFAs showed no cross-reactivity with Gb3Cer, binding only to Gb4Cer and isogloboside [2].

monoclonal antibody glycolipid recognition antibody specificity

Gb4 Serves as the Essential Intermediate for SSEA-3 and SSEA-4 Biosynthesis

Globotetraose (Gb4) is the immediate biosynthetic precursor to stage-specific embryonic antigen 3 (SSEA-3) and SSEA-4 in the globo-series pathway [1]. β3GalT5–1 converts Gb4 to SSEA-3 glycan via addition of galactose in β1→3 linkage [1]. In hESCs, Gb4Cer is expressed alongside SSEA-3 and SSEA-4, and MS analysis reveals a clear-cut switch from globo- and lacto-series GSLs to ganglio-series upon differentiation [2]. Human B3GALT5 exists as two isozymes (β3GalT5–1 and β3GalT5–2), with β3GalT5–1 showing higher activity in converting Gb4 to SSEA-3 glycan compared to microbial LgtD in some experimental systems [3].

stem cell marker SSEA-3 SSEA-4 glycosphingolipid biosynthesis

SadP Adhesin from Systemic Streptococcus suis Strains Binds Gb4, Whereas Commensal/Respiratory Strains Do Not

Streptococcus suis adhesin P (SadP) binds to galabiose-containing glycolipids. Subtype P_N SadP, associated with systemic strains causing meningitis, binds to both Gb3 and Gb4, whereas subtype P_O SadP from asymptomatic carriage and respiratory strains binds only to Gb3 [1]. Mutagenesis studies revealed that asparagine 285 in P_N SadP is required for Gb4 binding; this residue is replaced by aspartate in P_O SadP, explaining the loss of Gb4 recognition [1]. Molecular dynamics simulations indicate Asn-285 forms additional hydrogen bonds with the terminal GalNAc of Gb4 [1].

Streptococcus suis bacterial adhesion virulence factor

Globotetraose-Expressing Recombinant Bacteria Neutralize Stx2e with Efficiency Comparable to Globotriose Constructs

Recombinant bacteria engineered to express globotetraose (the preferred receptor for Stx2e) on their surface were compared with globotriose-expressing constructs for Shiga toxin neutralization capacity [1]. The globotetraose-expressing bacterium had a reduced capacity to neutralize Stx1 and Stx2c in vitro, but its capacity to bind Stx2e was similar to that of the globotriose-expressing construct—both constructs neutralized 98.4% of the cytotoxicity in lysates of E. coli JM109 expressing cloned stx2e [1].

Shiga toxin neutralization recombinant bacteria Stx2e

Globotetraose (Gb4) – Validated Research and Industrial Application Scenarios


Shiga Toxin and Pig Edema Disease Toxin (SLT-IIe) Receptor Studies

Use globotetraose (Gb4) or globotetraosylceramide as the definitive receptor for SLT-IIe (pig edema disease toxin) binding assays. TLC overlay binding assays have established Gb4 as the specific receptor, with reduced binding to Gb3 and no binding to paragloboside or blood group A glycolipids [1]. For Shiga toxin subtype differentiation, Gb4-LPS is essential for studying Stx2f, which binds Gb4-LPS much more strongly than Stx2a [2].

Streptococcus suis Virulence and Pathotype Differentiation

Employ Gb4 in glycolipid binding assays to distinguish systemic (P_N) S. suis strains from commensal/respiratory (P_O) strains. P_N SadP binds Gb4 whereas P_O SadP does not, a difference mediated by the Asn285 residue [1]. This enables selective targeting of pathogenic strains and supports development of Gb4-based glycomimetic inhibitors.

SSEA-3 and SSEA-4 Biosynthesis Pathway Studies

Use Gb4 as the essential substrate for β3GalT5–1 enzymatic conversion to SSEA-3 glycan in globo-series biosynthesis studies [1]. Gb4 is the immediate precursor to SSEA-3 and SSEA-4, and its presence on undifferentiated hESCs alongside SSEA-3 and SSEA-4 makes it a valuable reagent for stem cell differentiation studies [2]. The differential activity of human β3GalT5–1 versus microbial LgtD in converting Gb4 to SSEA-3 provides a quantitative basis for enzyme characterization .

Monoclonal Antibody Development and Glycolipid Detection

Utilize Gb4 (as Gb4Cer) as the immunogen or screening antigen for generating antibodies specific to globotetraosylceramide, such as the LM389 monoclonal antibody that recognizes Gb4Cer and isogloboside but not Gb3Cer [1]. For assays requiring discrimination between Gb3 and Gb4, antibody specificity profiles are mutually exclusive, making Gb4 indispensable for accurate detection [2].

Recombinant Bacterial Toxin Neutralization Platforms

Engineer recombinant bacteria expressing surface globotetraose for targeted neutralization of Stx2e, as demonstrated by Paton et al. showing 98.4% neutralization of Stx2e cytotoxicity [1]. While globotriose constructs offer broader spectrum neutralization, globotetraose constructs provide Stx2e-specific efficacy with reduced cross-reactivity toward Stx1/Stx2c [1].

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